molecular formula C15H7BrO5 B1264917 4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid CAS No. 320576-21-4

4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid

Cat. No.: B1264917
CAS No.: 320576-21-4
M. Wt: 347.12 g/mol
InChI Key: GRIYMOFQRPRQDQ-UHFFFAOYSA-N
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Description

4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid is a chemical compound belonging to the class of 1-hydroxyanthraquinones. It is characterized by the presence of a carboxy substituent at the 2-position and a bromo substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid typically involves the bromination of 1-hydroxyanthraquinone followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid is unique due to the presence of both bromo and carboxy substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications .

Properties

IUPAC Name

4-bromo-1-hydroxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrO5/c16-9-5-8(15(20)21)14(19)11-10(9)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIYMOFQRPRQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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